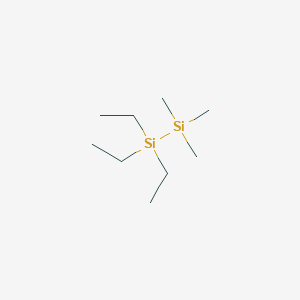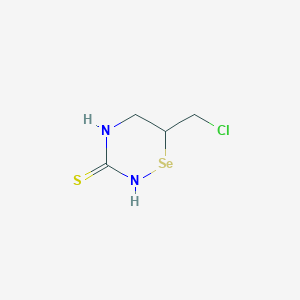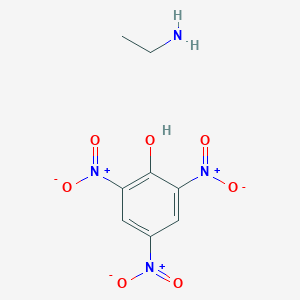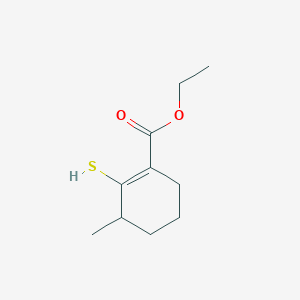
1-Cyclohexene-1-carboxylic acid, 2-mercapto-3-methyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexene-1-carboxylic acid, 2-mercapto-3-methyl-, ethyl ester is an organic compound with a unique structure that combines a cyclohexene ring with carboxylic acid, mercapto, and ethyl ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexene-1-carboxylic acid, 2-mercapto-3-methyl-, ethyl ester typically involves the esterification of 1-Cyclohexene-1-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclohexene-1-carboxylic acid, 2-mercapto-3-methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or ethers, depending on the nucleophile used.
Applications De Recherche Scientifique
1-Cyclohexene-1-carboxylic acid, 2-mercapto-3-methyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Cyclohexene-1-carboxylic acid, 2-mercapto-3-methyl-, ethyl ester involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The ester group can undergo hydrolysis, releasing the active carboxylic acid and alcohol, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Cyclohexene-1-carboxylic acid: Shares the cyclohexene ring and carboxylic acid group but lacks the mercapto and ethyl ester groups.
1-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-, methyl ester: Similar structure but with different substituents on the cyclohexene ring.
Uniqueness
1-Cyclohexene-1-carboxylic acid, 2-mercapto-3-methyl-, ethyl ester is unique due to the presence of both mercapto and ethyl ester groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
55285-83-1 |
|---|---|
Formule moléculaire |
C10H16O2S |
Poids moléculaire |
200.30 g/mol |
Nom IUPAC |
ethyl 3-methyl-2-sulfanylcyclohexene-1-carboxylate |
InChI |
InChI=1S/C10H16O2S/c1-3-12-10(11)8-6-4-5-7(2)9(8)13/h7,13H,3-6H2,1-2H3 |
Clé InChI |
ODVAMOHVTIBNMM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(CCC1)C)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








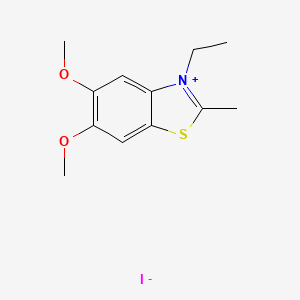
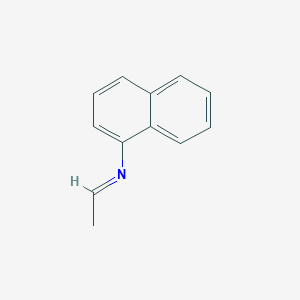
![4,4'-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14633304.png)
![Pyrrolo[2,1-a]isoquinoline-3-carboxylic acid, 2-(methylthio)-, ethyl ester](/img/structure/B14633311.png)
![2-{2-[(3,4-Dihydro-2H-pyran-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14633320.png)
